molecular formula C11H14O2 B14240027 2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one CAS No. 359875-12-0

2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one

Cat. No.: B14240027
CAS No.: 359875-12-0
M. Wt: 178.23 g/mol
InChI Key: CREUFAMTANSLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one typically involves multi-component reactions. One common method involves the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and tetrahydrofuran in methanol as a solvent at room temperature . This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign catalysts and solvent-free conditions can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

359875-12-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C11H14O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h6-7H,3-5H2,1-2H3

InChI Key

CREUFAMTANSLMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1OC(=CC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.